![molecular formula C17H21ClN2O B11631269 6-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11631269.png)
6-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-2-methylquinoline.
Alkylation: The 6-chloro-2-methylquinoline undergoes alkylation with 2-methylpiperidine in the presence of a suitable base, such as potassium carbonate, to form the intermediate product.
Hydroxylation: The intermediate product is then subjected to hydroxylation using a hydroxylating agent like sodium hydroxide to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylquinoline: A precursor in the synthesis of the compound.
2-Methylpiperidine: A component used in the alkylation step.
Quinoline N-oxide: An oxidation product of the compound.
Uniqueness
6-Chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperidine moiety makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C17H21ClN2O |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H21ClN2O/c1-11-5-3-4-8-20(11)10-15-12(2)19-16-7-6-13(18)9-14(16)17(15)21/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,19,21) |
InChI Key |
YQPXDZMMGCBFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


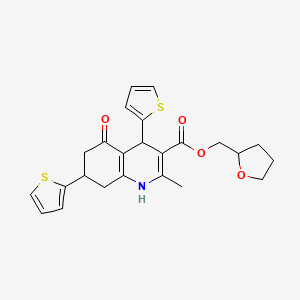
![4-[2-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B11631202.png)
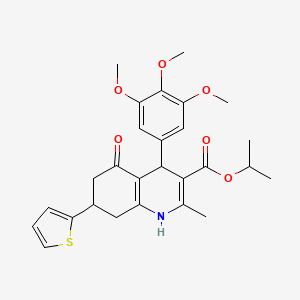
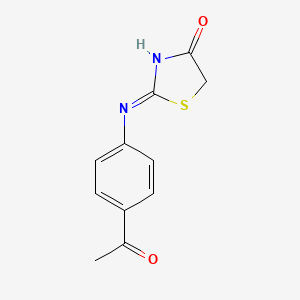
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631220.png)
![Methyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11631222.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631229.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631231.png)
![(5Z)-3-(4-chlorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11631233.png)
![(6Z)-6-({3-Chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-5-imino-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11631241.png)
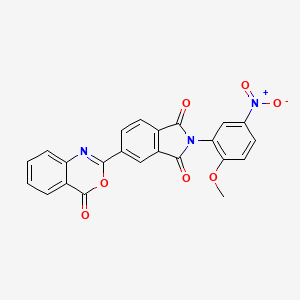
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11631244.png)
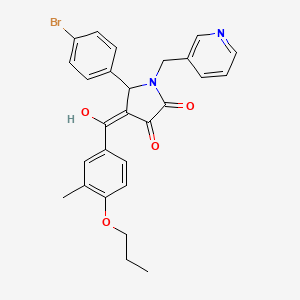
![2,5-Pyrrolidinedione, 3-[[2-(4-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11631249.png)
